N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide
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Overview
Description
3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole moiety, a pyridine ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Hydrazone Formation: The hydrazone linkage is formed by the condensation of a hydrazine derivative with an aldehyde or ketone.
Coupling with Pyridine Derivative: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole moiety.
Reduction: Reduction reactions could target the hydrazone linkage or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, potentially as drugs targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds containing the benzisothiazole moiety, which may exhibit similar chemical reactivity and biological activity.
Hydrazone Derivatives: Compounds with hydrazone linkages, which are often used in medicinal chemistry for their bioactivity.
Pyridine Derivatives: Compounds containing pyridine rings, which are common in pharmaceuticals and agrochemicals.
Uniqueness
What sets 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE apart is the combination of these three functional groups in a single molecule, which may confer unique properties in terms of reactivity, stability, and bioactivity.
Properties
Molecular Formula |
C20H23N5O3S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-pyridin-3-ylmethylideneamino]amino]propanamide |
InChI |
InChI=1S/C20H23N5O3S/c1-20(2,3)23-18(26)10-12-25(22-14-15-7-6-11-21-13-15)19-16-8-4-5-9-17(16)29(27,28)24-19/h4-9,11,13-14H,10,12H2,1-3H3,(H,23,26)/b22-14+ |
InChI Key |
OBWOFEGZLJRJCQ-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CN=CC=C3 |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CN=CC=C3 |
Origin of Product |
United States |
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